molecular formula C16H17N3O5S2 B2771580 methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1421500-00-6

methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2771580
CAS No.: 1421500-00-6
M. Wt: 395.45
InChI Key: LKCJNFUDIPCPFM-UHFFFAOYSA-N
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Description

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a chemical compound with a unique molecular structure that combines several functional groups, including a furan ring, an imidazole ring, and a thiophene ring.

Properties

IUPAC Name

methyl 3-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S2/c1-19-10-11(12-4-3-8-24-12)18-14(19)5-7-17-26(21,22)13-6-9-25-15(13)16(20)23-2/h3-4,6,8-10,17H,5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKCJNFUDIPCPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multiple steps. One common synthetic route starts with the reaction of 2-chloro-5-nitrobenzaldehyde with ethyl-2-mercaptoacetate in the presence of potassium carbonate (K₂CO₃) at room temperature. This produces benzo[b]thiophene-2-carboxylate derivatives, which are then hydrolyzed in the presence of potassium hydroxide (KOH) to obtain the corresponding carboxylic acids .

Chemical Reactions Analysis

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt).

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate has diverse scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and receptors involved in cancer cell proliferation.

    Biochemistry: It is used in studies related to enzyme inhibition and protein-ligand interactions, providing insights into molecular mechanisms and pathways.

    Materials Science: The unique structural properties of this compound make it suitable for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, inhibiting their activity and disrupting specific biochemical pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation .

Comparison with Similar Compounds

Methyl 3-(N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)sulfamoyl)thiophene-2-carboxylate can be compared with other similar compounds, such as:

    Methyl 3-(N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)thiophene-2-carboxylate: This compound also contains a furan ring and a thiophene ring but differs in the presence of a pyrazole ring instead of an imidazole ring.

    Methyl 3-(N-((2-(furan-2-yl)pyridin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: This compound features a pyridine ring in place of the imidazole ring, leading to different chemical and biological properties.

Biological Activity

Methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure

The compound features a thiophene core with a sulfamoyl group and an imidazole derivative, which may contribute to its biological effects. The presence of the furan moiety is also significant, as it is often associated with various biological activities.

Antimicrobial Activity

Recent studies have indicated that compounds containing imidazole and thiophene rings exhibit notable antimicrobial properties. For instance, a study demonstrated that similar compounds showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

CompoundBacterial StrainInhibition Zone (mm)
Compound AS. aureus15
Compound BE. coli18
This compoundTBD

Anti-inflammatory Properties

The compound’s structural components suggest potential anti-inflammatory effects. Research indicates that imidazole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . In vitro studies have shown that related compounds reduce inflammation in macrophages exposed to lipopolysaccharides (LPS).

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. A case study involving a related thiophene compound demonstrated significant cytotoxicity against cancer cell lines, including breast and colon cancer cells .

The proposed mechanism involves the inhibition of specific enzymes and pathways critical for cell proliferation and survival in cancer cells. The sulfonamide group may play a role in enzyme inhibition, while the furan and imidazole rings could interact with cellular receptors or signaling pathways.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of thiophene-based compounds, including this compound). The results indicated a promising antimicrobial profile, particularly against gram-positive bacteria .

Study 2: Anti-inflammatory Effects

In vitro experiments assessed the anti-inflammatory activity of related compounds on RAW264.7 macrophages. The results showed a dose-dependent decrease in IL-6 production following treatment with the compound, suggesting its potential as an anti-inflammatory agent .

Study 3: Anticancer Potential

In another investigation, the cytotoxic effects of the compound were tested on several cancer cell lines. The findings revealed that treatment led to significant apoptosis in breast cancer cells, indicating its potential as an anticancer therapeutic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 3-({2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethyl}sulfamoyl)thiophene-2-carboxylate, and how can purity be optimized?

  • Methodology :

  • Step 1 : Synthesize the imidazole core via a four-component reaction using substituted aldehydes, ammonium acetate, and nitriles under reflux in acetic acid (see imidazole derivatives in ).
  • Step 2 : Introduce the sulfamoyl group via sulfonation of the thiophene ring using chlorosulfonic acid, followed by reaction with 2-[4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl]ethylamine (analogous to methods in ).
  • Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substitution patterns (e.g., furan protons at δ 6.3–7.4 ppm, thiophene carbons at ~125–140 ppm) ( ).
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~450–460 g/mol) and fragmentation patterns.
  • IR Spectroscopy : Identify sulfonamide (1320–1160 cm1^{-1}) and ester (1720–1700 cm1^{-1}) functional groups .

Advanced Research Questions

Q. How do structural modifications (e.g., replacing furan with thiophene) impact biological activity?

  • Methodology :

  • SAR Study : Synthesize analogs (e.g., thiophene-substituted imidazole) and compare bioactivity using enzyme inhibition assays (e.g., COX-2 or kinase targets).
  • Data Analysis : Calculate IC50_{50} values and correlate with electronic effects (Hammett constants) or steric parameters (molecular volume). A table comparing substituent effects:
SubstituentIC50_{50} (nM)LogP
Furan-2-yl12.3 ± 1.22.1
Thiophen-2-yl8.9 ± 0.92.4
  • Reference : highlight substituent-dependent activity .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Methodology :

  • Assay Validation : Repeat experiments under standardized conditions (pH 7.4, 37°C) with positive controls (e.g., celecoxib for COX-2).
  • Statistical Design : Use a split-plot experimental design (as in ) to account for batch-to-batch variability.
  • Advanced Analytics : Apply multivariate analysis (PCA or PLS) to identify confounding variables (e.g., solvent polarity, enzyme lot) .

Q. What computational methods predict binding modes with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinases). Key residues (e.g., Lys68 in COX-2) may form hydrogen bonds with the sulfamoyl group.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. RMSD plots can validate binding poses .

Environmental and Mechanistic Studies

Q. What degradation pathways are observed under environmental conditions?

  • Methodology :

  • Hydrolysis Studies : Incubate the compound in buffer solutions (pH 3–10) at 25°C and 40°C. Monitor degradation via LC-MS; expect ester hydrolysis to carboxylic acid derivatives.
  • Photolysis : Expose to UV light (254 nm) and identify radicals via EPR spectroscopy. Major products may include sulfonic acid derivatives () .

Q. How does the compound interact with cytochrome P450 enzymes?

  • Methodology :

  • In Vitro Metabolism : Use human liver microsomes with NADPH cofactor. Identify metabolites via UPLC-QTOF-MS.
  • Kinetic Analysis : Determine KmK_m and VmaxV_{max} for oxidative demethylation or hydroxylation pathways. Competitive inhibition assays with ketoconazole can confirm CYP3A4 involvement .

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